Fullerite

Catalog No.
S1829398
CAS No.
131159-39-2
M.F
M. Wt
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fullerite

CAS Number

131159-39-2

Product Name

Fullerite

IUPAC Name

(C60-Ih)[5,6]fullerene

InChI

InChI=1S/C60/c1-2-5-6-3(1)8-12-10-4(1)9-11-7(2)17-21-13(5)23-24-14(6)22-18(8)28-20(12)30-26-16(10)15(9)25-29-19(11)27(17)37-41-31(21)33(23)43-44-34(24)32(22)42-38(28)48-40(30)46-36(26)35(25)45-39(29)47(37)55-49(41)51(43)57-52(44)50(42)56(48)59-54(46)53(45)58(55)60(57)59

SMILES

C12=C3C4=C5C6=C1C7=C8C9=C1C%10=C%11C(=C29)C3=C2C3=C4C4=C5C5=C9C6=C7C6=C7C8=C1C1=C8C%10=C%10C%11=C2C2=C3C3=C4C4=C5C5=C%11C%12=C(C6=C95)C7=C1C1=C%12C5=C%11C4=C3C3=C5C(=C81)C%10=C23

Origin and Significance

Fullerenes were first discovered in 1985 by Kroto, Heath, Curl, and Smalley []. Their discovery revolutionized our understanding of carbon allotropes, which previously included only diamond and graphite. Fullerite, the solid form of fullerenes, has attracted significant scientific interest due to its potential applications in various fields, including materials science, electronics, and nanotechnology [].


Molecular Structure Analysis

Key Features

Fullerite is a molecular crystal where individual fullerene molecules occupy the lattice sites []. The most common form of fullerite is composed of C60 molecules, also known as buckminsterfullerenes, named after the architect Buckminster Fuller due to their resemblance to geodesic domes []. These C60 molecules are arranged in a face-centered cubic (FCC) lattice [].

Notable Aspects

The unique structure of fullerite allows for a high degree of intermolecular interactions between the C60 molecules. Weak van der Waals forces act between the fullerenes, influencing the material's physical properties []. Interestingly, under extreme pressure, fullerite can undergo a phase transition, transforming into a denser and potentially harder form than diamond.


Chemical Reactions Analysis

Synthesis

The primary method for fullerene and fullerite synthesis involves the vaporization of graphite in a helium atmosphere under high temperatures. This process, known as the Krätschmer–Wiest method, results in the formation of fullerenes, which can subsequently be condensed to form fullerite.

C (graphite) ---Heat--> C60 (fullerene) + other fullerenes

Decomposition

Other Reactions

Fullerenes and fullerite can participate in various chemical reactions due to the presence of double bonds in their structures. These reactions include addition reactions, where other molecules attach to the fullerene cage, and redox reactions, where fullerenes can act as electron acceptors or donors.


Physical And Chemical Properties Analysis

  • Color: Black [].
  • Lustre: Vitreous [].
  • Crystal System: Tetragonal (at ambient pressure) [].
  • Melting Point: Sublimes at ~700°C.
  • Solubility: Insoluble in most common solvents.
  • Stability: Relatively stable at room temperature, but decomposes at high temperatures.

Nanomedicine and Drug Delivery:

Fullerene (C60), a spherical molecule composed of 60 carbon atoms, has attracted significant research interest in the field of nanomedicine due to its unique properties. Its hollow cage structure allows for encapsulation of various therapeutic agents, including drugs, imaging contrast agents, and photosensitizers []. This ability is crucial for targeted drug delivery, where fullerenes can be designed to release their cargo in specific locations within the body, potentially improving treatment efficacy and reducing side effects [].

Antioxidants and Scavenging Free Radicals:

Fullerenes exhibit potent antioxidant properties due to their ability to scavenge free radicals, which are highly reactive molecules that can damage cells and contribute to various diseases []. Studies have shown that fullerene derivatives can effectively neutralize free radicals and protect cells from oxidative stress, potentially offering therapeutic benefits in conditions like neurodegenerative diseases and cancer [].

Antimicrobial Applications:

Research suggests that fullerenes possess antimicrobial activity against various bacteria, viruses, and fungi []. The exact mechanisms of this activity are still being elucidated, but it might involve disrupting the cell membrane of pathogens or interfering with their essential biological processes []. This potential for combating infectious diseases warrants further investigation and development of fullerene-based antimicrobials.

Imaging and Diagnostics:

Fullerenes can be functionalized with specific molecules to act as contrast agents for various imaging techniques, including magnetic resonance imaging (MRI) and computed tomography (CT) []. This ability can enhance the resolution and sensitivity of medical imaging, allowing for better visualization of tumors, inflammation, and other abnormalities. Additionally, fullerenes are being explored for their potential in biosensing applications, where they can be used to detect specific biomarkers associated with disease states.

XLogP3

16.4

Wikipedia

Buckminsterfullerene

Dates

Modify: 2023-08-15
Blunt et al. Guest-induced growth of a surface-based supramolecular bilayer. Nature Chemistry, doi: 10.1038/nchem.901, published online 21 November 2010 http://www.nature.com/nchem
Ubasart et al. A three-shell supramolecular complex enables the symmetry-mismatched chemo- and regioselective bis-functionalization of C60. Nature Chemistry, DOI: 10.1038/s41557-021-00658-6, published online 15 April 2021

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